molecular formula C15H28N2O2 B2909522 tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1372534-09-2

tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate

Cat. No. B2909522
Key on ui cas rn: 1372534-09-2
M. Wt: 268.401
InChI Key: HGKUCHOSRFHHMW-UHFFFAOYSA-N
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Patent
US08551981B2

Procedure details

In one portion, 10% Pd/C (0.159 g, 1.491 mmol) was added to a mixture of benzyl 4-((tert-butoxycarbonylamino)methyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate (0.60 g, 1.5 mmol, prepared using AF from benzyl 4-cyanopiperidine-1-carboxylate [Oakwood] with (bromomethyl)cyclopropane, AE, O with Boc2O) in MeOH (50 mL) at rt. The mixture was stirred under H2 at rt overnight. The mixture was filtered and concentrated in vacuo to provide tert-butyl (4-(cyclopropylmethyl)piperidin-4-yl)methylcarbamate (0.40 g, 95%): LC/MS (Table 2, Method i) Rt=1.59 min; MS m/z: 269 (M+H)+.
Name
benzyl 4-((tert-butoxycarbonylamino)methyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.159 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1([CH2:26][CH:27]2[CH2:29][CH2:28]2)[CH2:15][CH2:14][N:13](C(OCC2C=CC=CC=2)=O)[CH2:12][CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[CH:27]1([CH2:26][C:10]2([CH2:9][NH:8][C:6](=[O:7])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH2:29][CH2:28]1

Inputs

Step One
Name
benzyl 4-((tert-butoxycarbonylamino)methyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate
Quantity
0.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)CC1CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0.159 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)CC1(CCNCC1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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